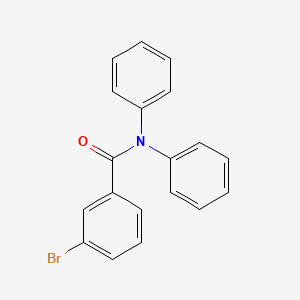

3-bromo-N,N-diphenylbenzamide

Description

Properties

IUPAC Name |

3-bromo-N,N-diphenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO/c20-16-9-7-8-15(14-16)19(22)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNDHYRQCXPMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo N,n Diphenylbenzamide

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 3-bromo-N,N-diphenylbenzamide, typically involving the formation of the central amide bond from readily available precursors.

Acylation Strategies Utilizing Substituted Benzoyl Halides

A primary and widely employed method for the synthesis of this compound is the acylation of diphenylamine (B1679370) with 3-bromobenzoyl chloride. sigmaaldrich.com This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic nitrogen of diphenylamine on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The use of an appropriate solvent, often a non-polar aprotic solvent like dichloromethane (B109758) or diethyl ether, facilitates the reaction.

The general reaction scheme is as follows:

3-Bromobenzoyl chloride + Diphenylamine → this compound + HCl

The selection of the base and solvent system is crucial for optimizing the yield and purity of the final product.

Amidation Reactions from 3-Bromobenzoic Acid Derivatives and Amines

An alternative direct approach involves the amidation of 3-bromobenzoic acid or its derivatives with diphenylamine. chemicalbook.comcdhfinechemical.comnih.gov This method often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into the more reactive acyl chloride in situ.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to promote the amide bond formation directly from the carboxylic acid and the amine. These reagents facilitate the reaction by forming a highly reactive O-acylisourea intermediate.

A general representation of this reaction using an activating agent is:

3-Bromobenzoic acid + Activating Agent → 3-Bromobenzoyl intermediate

3-Bromobenzoyl intermediate + Diphenylamine → this compound

Functional Group Interconversion Strategies for Bromo-Substitution

A common strategy is the direct bromination of N,N-diphenylbenzamide. nih.gov This electrophilic aromatic substitution reaction typically employs a brominating agent such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction conditions, including solvent and temperature, must be carefully controlled to achieve regioselectivity for the meta-position of the benzoyl group. The phenyl rings attached to the nitrogen are also susceptible to bromination, and controlling the stoichiometry of the brominating agent is key to obtaining the desired mono-brominated product. Other brominating agents that can be employed include N-bromosuccinimide (NBS) or N,N-dibromobenzenesulfonamide. nih.govresearchgate.net

Catalytic Synthesis Routes

Modern synthetic chemistry has seen a surge in the development of catalytic methods for bond formation, offering milder reaction conditions and improved efficiency. The synthesis of this compound can benefit from these advancements, particularly through copper- and palladium-catalyzed reactions.

Copper-Catalyzed Methodologies for Amide Bond Formation

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, provide a powerful tool for the synthesis of aryl amides. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would typically involve the coupling of an aryl halide (e.g., 3-bromobenzoyl halide or a derivative) with diphenylamine in the presence of a copper catalyst. nih.gov

Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, the development of ligand-supported copper catalysts has enabled these transformations to proceed under much milder conditions. Ligands such as 1,10-phenanthroline (B135089) or various diamines can accelerate the catalytic cycle and improve yields. wikipedia.org

A representative Ullmann-type reaction is:

3-Bromoaryl derivative + Diphenylamine --(Cu catalyst, Ligand, Base)--> this compound

Palladium-Catalyzed Approaches in Benzamide (B126) Synthesis

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netmit.edu

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amide and regenerate the palladium(0) catalyst. wikipedia.org A wide variety of phosphine ligands, such as BINAP and Josiphos-type ligands, have been developed to facilitate these reactions with a broad range of substrates and functional group tolerances. researchgate.net

A general scheme for the Buchwald-Hartwig amination is:

Aryl Halide/Triflate + Amine --(Pd catalyst, Ligand, Base)--> N-Aryl Amide

This approach offers high efficiency and functional group compatibility, making it a valuable tool in the synthesis of complex benzamides. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Reagents/Catalysts | General Conditions |

| Direct Acylation | 3-Bromobenzoyl chloride, Diphenylamine | Pyridine, Triethylamine | Anhydrous, often at room temperature or gentle heating |

| Direct Amidation | 3-Bromobenzoic acid, Diphenylamine | SOCl₂, Oxalyl chloride, DCC, EDC | Anhydrous, variable temperatures |

| Functional Group Interconversion | N,N-Diphenylbenzamide | Br₂, FeBr₃, NBS | Controlled stoichiometry, often in a non-polar solvent |

| Copper-Catalyzed Amidation | 3-Bromoaryl derivative, Diphenylamine | Cu(I) or Cu(II) salts, Ligands (e.g., phenanthroline) | Elevated temperatures, inert atmosphere |

| Palladium-Catalyzed Amidation | Aryl halide/triflate, Amine | Pd(0) or Pd(II) precursors, Phosphine ligands (e.g., BINAP) | Mild to moderate temperatures, inert atmosphere |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N,n Diphenylbenzamide

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 3-position of the benzoyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgrsc.org For substrates like 3-bromo-N,N-diphenylbenzamide, the reaction would involve the coupling of the aryl bromide with a suitable boronic acid or boronic ester to introduce a new aryl, vinyl, or alkyl substituent at the 3-position.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. libretexts.orgnih.gov While specific studies on this compound are not prevalent, research on analogous systems, such as the coupling of other bromoarenes, provides insight into expected reaction conditions. For instance, studies on the Suzuki-Miyaura coupling of 3-bromo-2,1-borazaronaphthalenes have demonstrated successful C-C bond formation using Pd(dppf)Cl₂ as a catalyst in a toluene/water solvent system at elevated temperatures. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 60 | Potassium Alkenyltrifluoroborate | up to 90 | nih.gov |

| CataXCium A Pd G3 | Buchwald-type | K₃PO₄ | Dioxane/H₂O | 100 | Aryl/Alkyl Boronic Esters | up to 97 | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Phenylboronic acid | High | rsc.org |

This table presents representative conditions for Suzuki-Miyaura coupling of various bromoarenes, illustrating potential parameters for the reaction of this compound.

Heck and Sonogashira Coupling Adaptations

Heck Coupling: The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at the site of the bromine atom. organic-chemistry.org In the context of this compound, this reaction would involve its coupling with an alkene, such as an acrylate (B77674) or styrene, catalyzed by a palladium complex. This transformation typically requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgbeilstein-journals.org Mechanistic studies indicate that the reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product. organic-chemistry.org The reaction often exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. researchgate.netlibretexts.org For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 3-position, leading to the formation of a conjugated system. Copper-free protocols have also been developed, often utilizing bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.net

| Reaction | Catalyst System | Base | Solvent | Coupling Partner | Key Features | Reference |

| Heck | Pd(OAc)₂ / PPh₃ | TEA | Ball-milling | n-Butyl acrylate | Mechanochemical, suppresses debromination | beilstein-journals.orgnih.gov |

| Heck | Pd/Al(OH)₃ | K₂CO₃ | DMF | Styrene | Ligand- and copper-free, reusable catalyst | researchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Phenylacetylene | Classic Pd/Cu co-catalysis | researchgate.netlibretexts.org |

| Sonogashira | (NHC)-Pd / (NHC)-Cu | Cs₂CO₃ | Dioxane | Aryl alkynes | Collaborative catalysis, high yields in air | nih.gov |

This table outlines typical conditions for Heck and Sonogashira reactions of aryl bromides, which can be adapted for this compound.

Buchwald-Hartwig Amination and Related N-Arylation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine. wikipedia.orgwiley.com This reaction is of paramount importance for the synthesis of arylamines. For this compound, this transformation would allow for the introduction of a primary or secondary amine at the 3-position of the benzoyl ring. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often providing the most active catalysts, especially for less reactive aryl chlorides or challenging amine substrates. rug.nl The presence of the amide group in the substrate requires careful optimization of reaction conditions, as amides themselves can act as nucleophiles under certain conditions, although they are generally less reactive than amines. libretexts.org

| Catalyst Precursor | Ligand | Base | Solvent | Amine | Temperature (°C) | Reference |

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | Secondary Amines | 100 | libretexts.org |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Primary/Secondary Amines | RT - 110 | rug.nl |

| Pd[P(o-tol)₃]₂ | CyPF-tBu | NaOtBu | 1,4-Dioxane | Ammonium Sulfate | 100 | acs.org |

This table shows representative catalyst systems and conditions for the Buchwald-Hartwig amination of aryl bromides.

Negishi Coupling and Other Organometallic Transformations

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, this reaction would allow for the introduction of a wide variety of alkyl or aryl groups by selecting the appropriate organozinc reagent. The reaction typically proceeds under mild conditions. organic-chemistry.orgnih.gov The synthesis of the organozinc reagent can be performed in situ from the corresponding organohalide. organic-chemistry.org

Recent advances have focused on developing highly active catalysts that can couple sterically demanding secondary alkylzinc halides with aryl bromides, effectively suppressing side reactions like β-hydride elimination. nih.gov

| Catalyst Precursor | Ligand | Organometallic Reagent | Solvent | Key Features | Reference |

| Pd(OAc)₂ or Ni(acac)₂ | Triphenylphosphine | Aryl/Alkylzinc Halide | THF/DMF | Broad scope for C(sp²)-C(sp²) and C(sp²)-C(sp³) coupling | wikipedia.orgresearchgate.net |

| Pd(OAc)₂ | CPhos | Secondary Alkylzinc Bromide | THF | High selectivity for branched product, suppresses β-hydride elimination | nih.gov |

| Pd(tBu₃P)₂ | Aryl/Alkylzinc Chloride | THF | Highly active catalyst for challenging substrates | organic-chemistry.orgnih.gov |

This table details typical conditions for Negishi coupling of aryl bromides, applicable to this compound.

Transformations Involving the Amide Moiety

While the C-Br bond is the primary site for cross-coupling, the tertiary amide group also possesses distinct reactivity.

Reduction Reactions of the Carbonyl Group

The reduction of tertiary amides, such as the N,N-diphenylbenzamide moiety, to the corresponding amines is a challenging transformation that typically requires powerful reducing agents. Unlike esters or ketones, amides are relatively unreactive towards common reducing agents like sodium borohydride (B1222165) under standard conditions. psu.edu However, more potent hydride reagents or forcing conditions can achieve this conversion. For instance, the reduction of N,N-dimethylbenzamide can be accomplished using strong reducing agents. Research into high-temperature reductions with sodium borohydride in solvents like diglyme, sometimes with additives like LiCl, has shown that secondary aromatic amides can be reduced to their corresponding amines. psu.edu It is expected that the reduction of the N,N-diphenylbenzamide group would similarly require strong reducing conditions to yield 3-bromo-N,N-diphenylmethanamine.

| Reagent | Solvent | Additive | Temperature (°C) | Product Type | Key Features | Reference |

| NaBH₄ | Diglyme | LiCl | 162 | Secondary Amine | High temperature required for reduction of secondary amides | psu.edu |

| Pinacolborane | THF | MeMgCl | RT | Primary/Secondary Amine | Catalytic hydroboration of amides | researchgate.net |

This table summarizes conditions for the reduction of aromatic amides, providing a model for the reduction of the N,N-diphenylbenzamide group.

Hydrolytic Cleavage and Derivative Formation

The amide bond in this compound can undergo hydrolytic cleavage under acidic or basic conditions, although tertiary amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl group.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen would be protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfers and departure of diphenylamine (B1679370), would lead to the formation of 3-bromobenzoic acid and diphenylammonium salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs. This forms a tetrahedral intermediate which then collapses, expelling the diphenylamide anion, a relatively poor leaving group. Protonation during workup would yield 3-bromobenzoic acid and diphenylamine.

Derivative formation can be achieved from these hydrolysis products or by utilizing the parent compound in cross-coupling reactions. For instance, the bromine atom allows for Suzuki, Heck, or Buchwald-Hartwig amination reactions, creating a variety of biaryl or aminated derivatives.

N-Functionalization and Amide Bond Modification

Direct N-functionalization of this compound is generally not feasible as the nitrogen atom already bears two phenyl substituents and lacks a proton for deprotonation, a common strategy for functionalizing primary and secondary amides.

Modification of the amide bond itself, beyond complete cleavage, is challenging. However, reduction of the amide is a possible transformation. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the carbonyl group to a methylene (B1212753) group (CH₂), yielding 3-bromo-N,N-diphenylbenzylamine. This transformation converts the planar amide into a three-dimensional amine structure.

Electrophilic and Nucleophilic Aromatic Substitutions on Pendant Phenyl Rings

The two N-phenyl rings (pendant rings) are subject to aromatic substitution reactions, though their reactivity is significantly influenced by the deactivating nature of the benzoyl group.

Electrophilic Aromatic Substitution (EAS): The amide group, specifically the benzoyl portion, is strongly electron-withdrawing. This deactivates the attached N-phenyl rings towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation much slower than for benzene. libretexts.org The deactivating effect is transmitted through resonance and inductive effects. Consequently, if an electrophilic substitution were to occur, the substituent would be directed to the meta position relative to the nitrogen atom. libretexts.orguci.edu

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Reactivity Effect on Ring | Directing Influence |

|---|---|---|---|

| Activating | -NH₂, -OH, -OR, -Alkyl | Activating | Ortho, Para |

| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R | Deactivating | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| N-Acyl (as in this case) | -N(Ph)C(O)R | Deactivating | Meta |

This table illustrates the general principles governing electrophilic aromatic substitution. libretexts.orguci.edu

Nucleophilic Aromatic Substitution (NAS): This type of reaction on the N-phenyl rings is highly unlikely under typical conditions. NAS generally requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen) on the ring being attacked. youtube.comyoutube.com The N-phenyl rings of this compound lack this required substitution pattern. chadsprep.com

Intramolecular Cyclization and Annulation Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly through transition-metal catalysis. The bromine atom on the benzoyl ring and the C-H bonds at the ortho positions of the N-phenyl rings provide reactive handles for such transformations.

A prominent potential reaction is a palladium-catalyzed intramolecular C-C bond formation, a variation of the Heck reaction or direct arylation. In this scenario, a palladium(0) catalyst could oxidatively add to the C-Br bond. Subsequent intramolecular C-H activation at an ortho position of one of the N-phenyl rings, followed by reductive elimination, would lead to the formation of a dibenzo[b,f]azepine-type ring system. This process creates a new six-membered ring fused to the existing aromatic structures.

Table 2: Potential Intramolecular Cyclization Products

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| Intramolecular Heck/Direct Arylation | Pd(OAc)₂, PPh₃, Base | Dibenzo[b,f]azepin-6(5H)-one derivatives |

C-H Activation and Directed Functionalization Studies

While specific studies on this compound are not prevalent, the amide functional group is a well-known directing group in C-H activation chemistry. The carbonyl oxygen can coordinate to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium), directing functionalization to the ortho C-H bonds of the adjacent aromatic ring.

In the case of this compound, two primary sites are available for such directed functionalization:

Ortho-positions of the N-phenyl rings: The amide group could direct the metallation and subsequent functionalization (e.g., arylation, alkenylation) of the C-H bonds at the ortho positions of one or both N-phenyl rings.

Ortho-position of the 3-bromobenzoyl ring: The C-H bond at the C2 position of the brominated ring is also a target. A catalyst could coordinate to the carbonyl oxygen and activate this C-H bond, leading to functionalization adjacent to the amide linkage.

These strategies offer a powerful way to build molecular complexity from the simple benzamide (B126) scaffold, creating poly-substituted aromatic compounds that would be difficult to synthesize through traditional methods.

Mechanistic Elucidation of Key Chemical Transformations

The mechanisms underpinning the reactivity of this compound are based on fundamental principles of organic chemistry, particularly transition-metal catalysis.

Palladium-Catalyzed Reactions: For transformations involving the C-Br bond, such as the potential intramolecular cyclization mentioned in section 3.4, a common catalytic cycle is proposed. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzoyl ring to form an arylpalladium(II) complex. nobelprize.orgqub.ac.uk

C-H Activation/Carbopalladation: In an intramolecular reaction, the arylpalladium(II) species would then coordinate to and activate an ortho C-H bond of a proximate N-phenyl ring. This is often the rate-determining step.

Reductive Elimination: The newly formed C-C bond is established as the palladium center is reduced from Pd(II) back to Pd(0), releasing the cyclized product and allowing the catalyst to re-enter the cycle. libretexts.orgnobelprize.org

Electrophilic Aromatic Substitution: The mechanism for EAS on the N-phenyl rings follows a two-step addition-elimination pathway. uci.edutotal-synthesis.com

Formation of a Sigma Complex: The π-electrons of an N-phenyl ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized across the ring. uci.edu

Deprotonation: A base removes the proton from the carbon atom that was attacked by the electrophile, restoring aromaticity and yielding the substituted product. The first step is typically rate-determining. uci.edu

Mechanistic studies involving related substrates indicate that these pathways are robust and predictable, providing a strong framework for understanding the chemical potential of this compound. rsc.orgresearchgate.net

Structural Diversification and Analog Design

Strategies for Introducing Varied Substituents on the Benzamide (B126) Scaffold

The introduction of diverse chemical moieties onto the 3-bromo-N,N-diphenylbenzamide backbone is crucial for developing new analogs with tailored properties. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed reactions are a cornerstone of these diversification strategies. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at the 3-position. Similarly, copper-catalyzed and ruthenium-catalyzed C-H activation and functionalization reactions offer pathways to introduce substituents at other positions on the benzoyl ring. researchgate.net The N,N-diphenylamino group can also direct ortho-lithiation, providing a route for functionalization at the positions adjacent to the amide. researchgate.net

Furthermore, the amide functionality itself can be a site for modification. While the N,N-diphenyl substitution in the parent compound presents a high degree of steric hindrance, related benzamides with different N-substituents can undergo various transformations. researchgate.net For example, the partial hydrolysis of nitriles offers a synthetic route to primary amides, which can then be further functionalized. masterorganicchemistry.com

Below is a table summarizing common cross-coupling reactions applicable for the diversification of the 3-bromobenzamide (B114348) scaffold:

| Reaction Name | Catalyst/Reagents | Bond Formed | Introduced Substituent |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | C-C | Aryl, Heteroaryl, Vinyl |

| Heck Coupling | Pd catalyst, Base | C-C | Alkene |

| Sonogashira Coupling | Pd/Cu catalyst, Base | C-C | Alkyne |

| Buchwald-Hartwig Amination | Pd catalyst, Base | C-N | Amine |

| C-H Activation/Functionalization | Ru, Rh, Pd, or Ir catalyst | C-C, C-X | Various |

Synthesis of Atropisomeric Benzamide Derivatives via Stereoselective Methodologies

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is an increasingly recognized feature in medicinal chemistry. Tertiary aromatic amides, such as derivatives of N,N-diphenylbenzamide, can exhibit this phenomenon when appropriately substituted, leading to enantiomers with distinct biological activities. nih.gov The synthesis of atropisomeric benzamides in an enantiomerically pure form is a significant synthetic challenge, and several stereoselective methodologies have been developed to address this.

One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction that introduces a bulky group ortho to the amide bond, thereby creating a high barrier to rotation. For example, peptide-catalyzed enantioselective bromination has been successfully employed to synthesize atropisomeric benzamides. nih.gov Similarly, palladium-catalyzed atroposelective C-H olefination, using a chiral ligand, can produce axially chiral biaryls with N,N-disubstituted amide groups in high yields and enantioselectivities. rsc.org

Another strategy is the use of chiral auxiliaries attached to the aniline (B41778) nitrogen. These auxiliaries can direct the stereoselective introduction of a substituent, after which the auxiliary can be cleaved to afford the enantioenriched atropisomeric benzamide. Dynamic kinetic resolution and asymmetric [2+2+2]-cycloadditions are also emerging as powerful tools for accessing these chiral compounds. nih.gov

A novel strategy for the stereoselective synthesis of C-N atropisomeric amides involves intramolecular acyl transfer. whiterose.ac.uk This method has been used to prepare a wide range of such amides with high atropselectivity, operating under kinetic control to produce configurationally stable products. whiterose.ac.uk

Design of Spatially Constrained or Twisted Amide Analogues

The planarity of the amide bond is a key feature of its electronic structure, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. youtube.com However, the design and synthesis of non-planar or "twisted" amides have garnered significant interest due to their unique chemical reactivity and potential applications in molecular design. researchgate.net In the context of this compound analogues, introducing significant steric hindrance around the amide bond can force it out of planarity.

This can be achieved by introducing bulky substituents on the N-phenyl rings or at the positions ortho to the amide on the benzoyl ring. For instance, incorporating large groups at the 2- and 6-positions of the benzoyl ring would create substantial steric clash with the N-phenyl groups, potentially leading to a twisted amide conformation. The degree of pyramidalization at the nitrogen atom and the rotation around the C-N bond are key parameters in describing the geometry of these non-planar amides. nih.gov

While highly twisted amides can be more susceptible to hydrolysis, certain scaffolds, such as those based on 7-azabicyclo[2.2.1]heptane, can exhibit significant nitrogen pyramidalization while remaining stable enough for further chemical modification. researchgate.net The design of such spatially constrained analogues of this compound could lead to compounds with novel conformational preferences and biological activities.

Regioselective Functionalization Approaches for Scaffold Modification

Regioselective functionalization allows for the precise modification of a specific position on the this compound scaffold, which is essential for structure-activity relationship studies. The inherent directing effects of the substituents on the aromatic ring can be exploited to achieve this selectivity.

The amide group itself is a powerful directing group in various C-H activation reactions. For example, ruthenium-catalyzed C-H selenylation of benzamides can occur with high regioselectivity. researchgate.net Similarly, directed ortho-lithiation using a strong base like lithium diisopropylamide (LDA) can selectively functionalize the positions adjacent to the amide group. researchgate.net

The bromine atom at the 3-position offers another point of control. It can be selectively targeted in cross-coupling reactions, as mentioned previously. Furthermore, metal-halogen exchange reactions can be used to replace the bromine with other functional groups in a regioselective manner. nih.gov For instance, treatment with an organolithium reagent at low temperatures can generate a lithiated species at the 3-position, which can then be trapped with various electrophiles. nih.gov

By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize different positions on the this compound molecule, enabling the systematic exploration of its chemical space.

Advanced Characterization Methodologies in 3 Bromo N,n Diphenylbenzamide Research

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for probing the molecular structure of 3-bromo-N,N-diphenylbenzamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The fourteen aromatic protons—four on the 3-bromobenzoyl ring and ten on the two N-phenyl rings—would likely appear as overlapping multiplets. The protons on the brominated ring are chemically distinct and would exhibit splitting patterns influenced by their meta- and ortho- relationships to the bromine and carbonyl substituents. The ten protons of the two diphenylamine (B1679370) moieties are expected to be chemically equivalent due to rapid rotation around the C-N bonds at room temperature, simplifying the spectrum to a degree.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. Key expected resonances include the carbonyl carbon (C=O) signal around δ 168-170 ppm. The carbon atom attached to the bromine (C-Br) would appear in the aromatic region, typically around δ 122 ppm. The remaining aromatic carbons would generate a series of signals between δ 120-150 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the amide group.

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to definitively assign the proton and carbon signals by revealing proton-proton coupling and direct carbon-proton correlations, respectively.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 170 |

| C-Br | ~122 |

| Aromatic C-H & C-C | 120 - 145 |

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within this compound by probing its molecular vibrations.

IR Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, which is expected in the range of 1650-1670 cm⁻¹. For the parent compound, N,N-diphenylbenzamide, this peak is observed at 1651 cm⁻¹. researchgate.net Other significant absorptions include the C-N stretching vibration of the tertiary amide (around 1350 cm⁻¹), aromatic C=C stretching bands (1600-1450 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). The C-Br stretching vibration is expected to appear as a weaker band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.

Table 2: Key Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 |

| Amide C=O | Stretch | 1650 - 1670 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide C-N | Stretch | ~1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—the benzoyl group and the phenyl rings—give rise to characteristic absorptions. The spectrum is expected to show intense absorption bands in the UV region, typically between 200 and 300 nm. These bands are attributable to π → π* transitions within the conjugated aromatic system. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may be observed at a longer wavelength (around 300-340 nm), often submerged by the more intense π → π* bands. Studies on the parent molecule, N,N-diphenylbenzamide, confirm the utility of UV-Vis analysis for characterizing the electronic structure. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of the ionized molecule. For this compound (C₁₉H₁₄BrNO), the mass spectrum would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic signature is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

The primary fragmentation pathways are expected to involve the cleavage of the C-Br and C-N bonds. Key fragment ions would likely include:

[M-Br]⁺: Loss of the bromine atom.

[C₆H₅CO]⁺: The benzoyl cation (m/z = 105).

[BrC₆H₄CO]⁺: The bromobenzoyl cation, which would also show an isotopic pattern (m/z = 183/185).

[N(C₆H₅)₂]⁺: The diphenylamine cation (m/z = 168).

Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Table 3: Predicted Crystallographic Data for this compound Note: Data is hypothetical and extrapolated from N,N-diphenylbenzamide (CCDC 798606) researchgate.net.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | ~17.5 |

| b (Å) | ~9.2 |

| c (Å) | ~18.2 |

| Z (molecules/unit cell) | 8 |

| Key Bond Length (C=O) | ~1.24 Å |

Elemental Analysis and Thermogravimetric Methodologies

Elemental Analysis: This technique provides the empirical formula of the compound by determining the mass percentages of its constituent elements. For this compound (C₁₉H₁₄BrNO), the theoretical elemental composition serves as a fundamental check of purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage |

|---|---|---|---|

| Carbon (C) | 12.01 | 228.19 | 64.79% |

| Hydrogen (H) | 1.008 | 14.11 | 4.01% |

| Bromine (Br) | 79.90 | 79.90 | 22.68% |

| Nitrogen (N) | 14.01 | 14.01 | 3.98% |

| Oxygen (O) | 16.00 | 16.00 | 4.54% |

| Total | | 352.21 | 100.00% |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of this compound. A TGA thermogram would show the decomposition temperature at which the compound begins to lose mass. Related aromatic amides and polyamides exhibit high thermal stability, often with decomposition temperatures well above 250°C. ntu.edu.tw The TGA curve would provide valuable information on the stability range and decomposition profile of the material.

Chromatographic Techniques for Purity Assessment and Isolation

In the research and development of novel compounds, establishing the purity and isolating the target molecule from reaction mixtures are critical steps. For this compound, as with other synthetic organic compounds, chromatographic techniques are the cornerstone of both purification and analytical assessment. These methods leverage the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation from impurities, unreacted starting materials, and byproducts. The choice of technique is dictated by the scale of the separation, the physicochemical properties of the compound, and the required level of purity.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the purity assessment of benzamide (B126) derivatives. In reversed-phase HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For benzamide-related structures, structure-retention relationship studies using reversed-phase LC have been employed to evaluate their conformation in aqueous solutions. nih.gov These studies demonstrate that subtle changes in molecular structure, such as the position of substituents on the benzoyl ring, can significantly influence the retention time, providing a robust method for separating isomers and related impurities. nih.gov While specific HPLC methods for this compound are not detailed in readily available literature, the general principles applied to other benzamides would be highly applicable. A typical HPLC analysis would involve developing a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any other peaks corresponding to impurities. Quantification of purity is achieved by integrating the area of the peaks, with the purity expressed as the percentage of the main peak area relative to the total area of all peaks.

For the preparative isolation of this compound on a laboratory scale, column chromatography is a widely used and effective method. google.com This technique utilizes a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. In the context of synthesizing benzamide derivatives, column chromatography with a silica gel stationary phase and a mobile phase consisting of a mixture of solvents like chloroform/methanol or ethyl acetate/hexane/triethylamine has been successfully used for purification. google.com The polarity of the eluent is a critical parameter and is often optimized using thin-layer chromatography (TLC) prior to running the column. Fractions are collected as the eluent exits the column and are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Gas Chromatography (GC) can also be employed for the analysis of sufficiently volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it may be amenable to GC analysis, potentially at elevated temperatures. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For less volatile or polar amines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.gov While GC is a powerful tool for purity assessment, HPLC is more commonly the method of choice for non-volatile and complex pharmaceutical-like molecules.

The following table summarizes the chromatographic techniques that are instrumental in the purity assessment and isolation of compounds structurally related to this compound, and which would be the basis for developing specific methods for this compound.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C8 or C18) | Acetonitrile/Water, Methanol/Water | Purity Assessment, Impurity Profiling |

| Column Chromatography | Silica Gel (SiO₂) | Ethyl Acetate/Hexane, Chloroform/Methanol | Preparative Isolation and Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane | Reaction Monitoring, Solvent System Optimization |

| Gas Chromatography (GC) | Various (e.g., Polysiloxane-based) | Inert Carrier Gas (e.g., He, N₂) | Purity Assessment (if volatile and stable) |

Computational and Theoretical Investigations of 3 Bromo N,n Diphenylbenzamide

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-bromo-N,N-diphenylbenzamide. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and various reactivity descriptors.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing bromine atom and the delocalized π-systems of the three phenyl rings. The nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group, imparting a partial double bond character to the C-N bond. DFT calculations can map the electron density, revealing regions of high and low electron concentration. For instance, the oxygen atom of the carbonyl group and the bromine atom are expected to exhibit high electron density, while the carbonyl carbon and the carbon atom attached to the bromine will be relatively electron-deficient.

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. In a related study on chlorinated phenyl benzamides, DFT calculations have been used to determine the band gap, which is analogous to the HOMO-LUMO gap in a single molecule. researchgate.net For this compound, the HOMO is likely to be localized on the N,N-diphenylamino moiety and the phenyl ring bearing the bromine, while the LUMO is expected to be centered on the benzoyl fragment.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations

| Descriptor | Formula | Predicted Trend |

| HOMO Energy (E_HOMO) | - | Relatively high due to π-systems |

| LUMO Energy (E_LUMO) | - | Relatively low due to carbonyl and bromine |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Moderate, suggesting good stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Moderate to high |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Moderate |

| Global Electrophilicity (ω) | χ² / (2η) | Moderate electrophilicity |

Conformational Analysis and Rotational Barriers via Computational Methods

The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. Computational methods, such as DFT, are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them.

The key rotational degrees of freedom in this compound are the rotations around the C-N bond and the N-C(phenyl) bonds. The rotation around the amide C-N bond is typically hindered due to its partial double bond character. Studies on related N,N-diaryl amides have shown that the conformational preferences are influenced by the electronic properties of the aryl groups. nih.govacs.org In the case of this compound, the two N-phenyl rings will adopt a twisted conformation to minimize steric hindrance.

Computational studies on N-benzhydrylformamides, which share the diphenylamino moiety, have utilized DFT methods like M06-2X/6-311+G* to calculate rotational barriers. mdpi.com A similar approach can be applied to this compound. One-dimensional potential energy surface scans, where a specific dihedral angle is systematically varied while optimizing the rest of the geometry, can reveal the energy profile for rotation. The transition states for these rotations can be located and their energies calculated to determine the rotational barriers. It is expected that the rotation of the phenyl rings will have significantly lower barriers compared to the rotation around the amide C-N bond.

Table 2: Predicted Rotational Barriers for this compound

| Rotational Bond | Predicted Barrier (kcal/mol) | Methodological Basis |

| C(O)-N | High (15-20) | Analogy with other tertiary amides |

| N-C(phenyl) | Moderate (5-10) | DFT studies on related N,N-diaryl systems nih.govacs.org |

| C(benzoyl)-C(phenyl) | Low (2-5) | Typical barriers for phenyl rotation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathway.

For instance, in a potential nucleophilic aromatic substitution reaction where the bromine atom is displaced, DFT calculations can be used to model the entire reaction coordinate. This would involve locating the structure and energy of the reactants, the transition state (the highest energy point along the reaction path), and the products. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. A study on the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide utilized the B3LYP/6-31g(d) functional to successfully compute the reaction pathway, identifying two transition states. researchgate.netnih.gov

Similarly, for electrophilic aromatic substitution reactions on one of the phenyl rings, computational models can predict the regioselectivity. By calculating the energies of the intermediate Wheland complexes for substitution at different positions (ortho, meta, para), the most likely site of attack can be determined. Theoretical analysis has been shown to agree well with experimental data for electrophilic aromatic brominations. mdpi.com For this compound, the directing effects of the bromine atom and the N,N-diphenylcarbamoyl group would be taken into account in such a study.

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Building upon the foundation of quantum chemical calculations and reaction mechanism studies, predictive models can be developed to forecast the reactivity and selectivity of this compound in a variety of organic transformations. These models often use quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches.

One approach is the use of computational methods like RegioSQM, which predicts the regioselectivity of electrophilic aromatic substitution reactions by identifying the aromatic carbon with the highest proton affinity. rsc.orgnih.gov Such a model could be applied to this compound to predict the outcome of reactions like nitration or further halogenation. These models are often benchmarked against a large dataset of known reactions to ensure their predictive power. rsc.org

Furthermore, recent advances in machine learning, combined with computational chemistry data, are enabling the development of more sophisticated predictive models. These models can learn from a vast array of computed molecular descriptors to predict reaction outcomes with increasing accuracy. For halogenated aromatic compounds, these models can be particularly useful in predicting the sites of metal-halogen exchange or cross-coupling reactions.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Theoretical calculations are essential for predicting and understanding the NLO response of molecules like this compound.

The key NLO properties, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), can be calculated using quantum chemical methods. These calculations typically involve applying an external electric field to the molecule and calculating the induced dipole moment. Time-dependent DFT (TD-DFT) is a common method used for these calculations.

For this compound, the presence of the electron-donating diphenylamino group and the electron-withdrawing carbonyl and bromo groups creates a push-pull system, which is a common motif in NLO-active molecules. Theoretical studies on other organic molecules have shown that the magnitude of the NLO response is strongly dependent on the extent of intramolecular charge transfer (ICT). mdpi.com Calculations on related benzamide (B126) derivatives have demonstrated that substitutions on the aromatic rings can significantly impact the NLO properties. researchgate.net

Table 3: Predicted NLO Properties of this compound

| NLO Property | Predicted Value (a.u.) | Influencing Factors |

| Dipole Moment (μ) | Moderate | Asymmetric substitution |

| First Hyperpolarizability (β) | Significant | Push-pull electronic character |

| Second Hyperpolarizability (γ) | Notable | Extended π-conjugation |

Applications and Emerging Roles in Chemical Synthesis and Materials Science

Utility as a Key Building Block for Complex Organic Molecule Construction

The 3-bromo-N,N-diphenylbenzamide scaffold is a valuable starting point for the synthesis of more elaborate organic molecules. The bromine atom at the meta-position of the benzoyl group serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement of the bromine atom allows for its participation in numerous cross-coupling reactions, which are fundamental to modern organic synthesis.

One of the most powerful applications of bromoarenes like this compound is in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, can be employed to introduce new aryl or alkyl groups at the 3-position of the benzamide (B126) core. This method has been successfully applied to similar bromo-benzamide derivatives to generate a library of biaryl compounds. researchgate.net Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be envisioned with this compound as a substrate, enabling the introduction of vinyl, alkynyl, and amino functionalities, respectively.

The diphenylamide moiety also plays a crucial role in directing the reactivity and influencing the properties of the resulting molecules. The steric bulk of the two phenyl groups can influence the regioselectivity of certain reactions and can impart specific conformational preferences to the final products. This level of control is essential when constructing complex, three-dimensional molecular architectures with desired biological or material properties.

Precursor for Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound can serve as a versatile precursor for the synthesis of a variety of heterocyclic systems. The bromine atom can be transformed or displaced to facilitate the construction of new rings.

For example, through a series of synthetic transformations, the bromo-benzamide core can be elaborated to form quinoline (B57606) derivatives. nih.gov Quinoline and its derivatives are an important class of N-heterocyles with a wide range of biological activities. nih.gov The synthesis often involves the initial modification of the bromo-substituted ring, followed by cyclization reactions to form the heterocyclic system. nih.gov

Furthermore, the bromo-benzamide structure can be a precursor to benzothiazoles and other sulfur-containing heterocycles. researchgate.net By introducing a sulfur nucleophile, intramolecular or intermolecular cyclization reactions can be triggered to form the desired heterocyclic ring. The specific reaction conditions and the choice of reagents determine the nature of the resulting heterocycle. The versatility of the bromo-benzamide starting material allows for the generation of a diverse range of heterocyclic scaffolds for further investigation in various scientific disciplines. nih.govresearchgate.net

Role in the Development of Advanced Organic Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced organic materials. The aromatic nature of the compound, coupled with the potential for functionalization at the bromine position, allows for the tuning of its photophysical and electronic characteristics.

Derivatives of bromo-benzamides have been investigated for their potential use in organic electronics. For instance, the introduction of specific substituents through cross-coupling reactions can lead to materials with tailored fluorescence and solvatochromic properties. nih.gov These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and molecular probes. The diphenylamide group can also contribute to the thermal stability and morphological properties of the resulting materials, which are critical factors for device performance and longevity.

Research into related disubstituted benzanthrone (B145504) derivatives, which can be synthesized from bromo-precursors, has shown that these compounds can exhibit intense absorption and pronounced luminescent properties. nih.gov The presence of an electron-withdrawing group, analogous to the effect the bromine atom can have, has been found to enhance the non-linear optical properties of the benzanthrone core. nih.gov This suggests that this compound could be a valuable intermediate for materials with applications in optoelectronics. nih.gov

Design of Ligands for Catalysis

The development of new and efficient catalysts is a cornerstone of modern chemistry. The this compound framework can be utilized in the design of novel ligands for transition metal catalysis. The bromine atom provides a convenient attachment point for phosphine (B1218219), amine, or other coordinating groups that can bind to a metal center.

By strategically modifying the this compound molecule, it is possible to create bidentate or polydentate ligands with specific steric and electronic properties. The diphenylamide portion of the molecule can influence the coordination geometry and the reactivity of the metal complex. For example, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide and its subsequent use in palladium-catalyzed reactions highlights the utility of bromo-benzamides in catalytic applications. researchgate.net

The ability to synthesize a variety of ligands from a common bromo-benzamide precursor allows for the rapid screening of catalysts for a particular chemical transformation. This modular approach is highly valuable in the optimization of catalytic processes, leading to higher yields, improved selectivity, and more sustainable chemical manufacturing.

Exploration in Chemical Biology Research Tools (as a molecular scaffold)

In the field of chemical biology, small molecules are essential tools for probing and manipulating biological systems. The this compound scaffold has the potential to be developed into a range of chemical biology research tools. Its ability to be readily functionalized allows for the creation of molecular probes, inhibitors, and other bioactive molecules.

The bromo-benzamide core can serve as a central scaffold to which various pharmacophores or reporter groups can be attached. For example, the bromine atom can be replaced with a fluorescent dye to create a molecular probe for imaging biological processes. Alternatively, it can be functionalized with groups that target specific proteins or enzymes, leading to the development of potent and selective inhibitors.

While direct applications of this compound in chemical biology are still emerging, the broader class of benzamide derivatives has shown significant promise. For instance, related bromo-benzamide structures have been investigated as intermediates in the synthesis of compounds with potential therapeutic applications. ketonepharma.com The structural rigidity and synthetic tractability of the this compound scaffold make it an attractive starting point for the discovery of new chemical tools to unravel the complexities of biological systems.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. For a molecule like 3-bromo-N,N-diphenylbenzamide, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Future research should focus on developing a continuous flow synthesis route for this compound. This would likely involve the reaction of 3-bromobenzoyl chloride with diphenylamine (B1679370). A typical flow setup could involve pumping streams of the reactants through a heated microreactor or a packed-bed reactor containing an immobilized base to neutralize the HCl byproduct. researchgate.net The use of in-line monitoring techniques, such as IR or UV spectroscopy, could provide real-time data on reaction progress, allowing for rapid optimization. researchgate.net

Furthermore, the integration of automated synthesis platforms can accelerate the exploration of its chemical space. sigmaaldrich.comyoutube.com An automated system could systematically vary reaction conditions or introduce a diverse range of building blocks to create a library of this compound derivatives. nih.gov This high-throughput approach would be invaluable for screening for new compounds with desirable properties. For instance, an automated platform could perform a series of palladium-catalyzed cross-coupling reactions on the bromine atom, introducing a wide array of substituents. sigmaaldrich.com

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste and the use of hazardous substances. chemmethod.comsemanticscholar.org Future research on this compound should prioritize the development of more sustainable synthetic methods.

One promising avenue is the use of catalytic direct amidation, which avoids the need to pre-activate the carboxylic acid as an acid chloride, thus reducing waste. sciepub.com Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. semanticscholar.orgsciepub.com Investigating the boric acid-catalyzed reaction between 3-bromobenzoic acid and diphenylamine would be a significant step towards a greener synthesis. Another green approach is the use of enzymatic catalysis. Lipases, for example, can catalyze amide bond formation under mild conditions and in greener solvents, offering a highly selective and environmentally friendly alternative. nih.govrsc.orgmdpi.com

For derivatization, the development of eco-friendly bromination techniques for related aromatic compounds could also be applied. cambridgescholars.com While this compound already contains bromine, further selective bromination or the use of greener brominating agents in the synthesis of precursors could be explored. The use of water as a solvent in cross-coupling reactions for derivatization is another area of interest, as it is a non-toxic and abundant solvent. chemmethod.com

Development of Novel Catalytic Systems for Chemoselective Transformations

The bromine atom on the this compound scaffold is a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The development of novel catalytic systems is crucial for achieving high efficiency and selectivity in these transformations.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and its mechanism has been extensively studied. uvic.canih.govresearchgate.netrsc.org For derivatizing this compound, research could focus on developing palladium catalysts with N-heterocyclic carbene (NHC) ligands, which have shown high activity in cross-coupling reactions. rsc.orgmdpi.com These catalysts can be more stable and effective than traditional phosphine-based systems. mdpi.com

Furthermore, exploring catalytic systems for other types of cross-coupling reactions, such as Suzuki-Miyaura (C-C), Heck (C-C), and C-S coupling, would greatly expand the accessible chemical space. mdpi.comnih.govresearchgate.net Research into catalysts that can operate under mild conditions and with low catalyst loadings would be particularly valuable. researchgate.netnih.gov For instance, developing a catalyst that can selectively activate the C-Br bond in the presence of other functional groups would be a significant advancement.

Advanced Spectroscopic and Imaging Probes for Real-time Mechanistic Insights

In-situ monitoring techniques like ReactIR™ (FTIR spectroscopy) can be used to track the concentration of reactants, intermediates, and products throughout a reaction. mt.com For the synthesis of this compound from 3-bromobenzoyl chloride, ReactIR™ could monitor the disappearance of the acid chloride peak and the appearance of the amide product peak in real-time. mt.com Similarly, online HPLC can provide detailed kinetic profiles of complex reactions like the Buchwald-Hartwig amination. chemrxiv.org

Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), are powerful tools for detecting transient catalytic intermediates in reactions like the Buchwald-Hartwig amination, helping to elucidate the catalytic cycle. uvic.ca By combining these advanced analytical methods, researchers can gain a comprehensive understanding of the reaction pathways, identify rate-limiting steps, and uncover potential side reactions.

Application of Machine Learning and AI in De Novo Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the de novo design of new molecules with desired characteristics. nih.govscholar9.comresearchgate.net

Furthermore, generative AI models can be employed for the de novo design of novel molecules based on the this compound scaffold. nih.govarxiv.org These models can learn the underlying patterns in large datasets of known molecules and then generate new, previously unseen structures with a high probability of possessing desired properties. scholar9.comnih.gov This approach could significantly accelerate the discovery of new materials or therapeutic agents based on the this compound core structure.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.